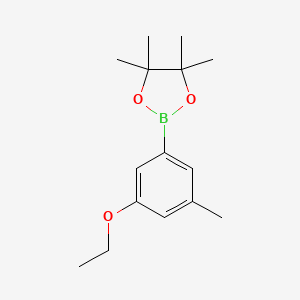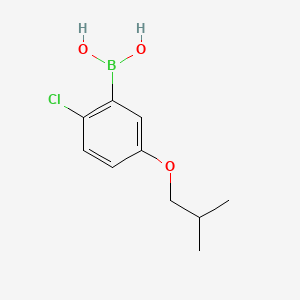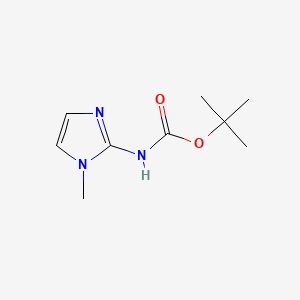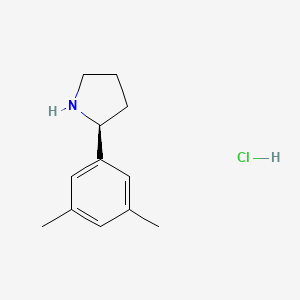
(S)-2-(3,5-Dimethylphenyl)pyrrolidinhydrochlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrrolidines are a class of organic compounds that contain a five-membered ring with one nitrogen atom and four carbon atoms. They are found in many natural products and pharmaceuticals . The compound you mentioned, “(S)-2-(3,5-dimethylphenyl)pyrrolidine hydrochloride”, likely contains a pyrrolidine ring with a 3,5-dimethylphenyl group attached to it.
Molecular Structure Analysis
The molecular structure of pyrrolidines consists of a five-membered ring with one nitrogen atom. The “(S)-2-(3,5-dimethylphenyl)” part of the compound indicates the presence of a 3,5-dimethylphenyl group attached to the second carbon of the pyrrolidine ring. The “S” denotes the stereochemistry of the compound, indicating that it is the “S” (sinister, from Latin) enantiomer .Chemical Reactions Analysis
Pyrrolidines can undergo a variety of chemical reactions, including N-alkylation, ring-opening reactions, and reactions at the 2-position . Again, without specific information on the compound, it’s difficult to provide a detailed chemical reactions analysis.Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For example, pyrrolidines are generally polar compounds due to the presence of a nitrogen atom, and they can exist as either solids or liquids depending on their substitution pattern .Wissenschaftliche Forschungsanwendungen
- Schreiners Thiourea: Diese Verbindung, die von Schreiners Gruppe entwickelt wurde, spielt eine entscheidende Rolle in der Organokatalyse. Sie gehört zur Klasse der (Thio)harnstoffderivate, die zunehmend als Katalysatoren in der organischen Chemie eingesetzt werden. Das 3,5-Bis(trifluormethyl)phenyl-Motiv in dieser Verbindung ist besonders wertvoll für Wasserstoffbrückenbindungs-Wechselwirkungen. Es aktiviert Substrate und stabilisiert sich entwickelnde negative Ladungen (z. B. Oxyanionen) während Reaktionen .
Organokatalyse:
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2S)-2-(3,5-dimethylphenyl)pyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N.ClH/c1-9-6-10(2)8-11(7-9)12-4-3-5-13-12;/h6-8,12-13H,3-5H2,1-2H3;1H/t12-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPEZQRMAVIUWJM-YDALLXLXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2CCCN2)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)[C@@H]2CCCN2)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60721406 |
Source


|
| Record name | (2S)-2-(3,5-Dimethylphenyl)pyrrolidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60721406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1245649-28-8 |
Source


|
| Record name | Pyrrolidine, 2-(3,5-dimethylphenyl)-, hydrochloride (1:1), (2S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1245649-28-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2S)-2-(3,5-Dimethylphenyl)pyrrolidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60721406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
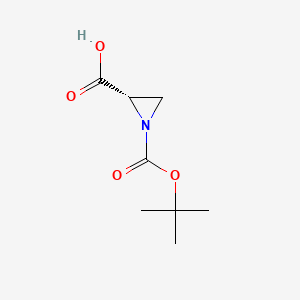
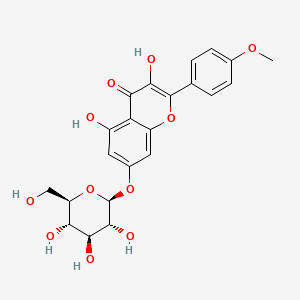
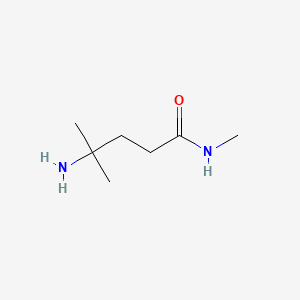

![5-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one](/img/structure/B572305.png)
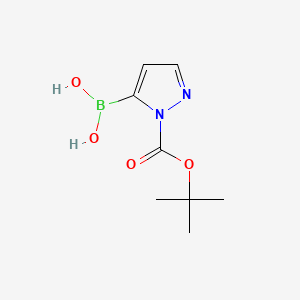

![8-Bromo-3-iodoimidazo[1,2-a]pyrazine](/img/structure/B572311.png)


![methyl 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B572317.png)
